2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

MMP13 COX-2 ADAMTS9

2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide (CAS 384362-83-8, synonym 3-B2) is a synthetic small-molecule quinoline acetamide (MW 352.39, formula C₂₀H₂₀N₂O₄) identified through a 400-compound phenotypic screen as a matrix metalloproteinase-13 (MMP13) expression attenuator with concomitant suppression of ADAMTS4, ADAMTS9, MMP3, and COX-2 in chondrosarcoma cells. Originating from the RIKEN NPDepo Pilot library, the compound is distinguished by its 3-methoxyphenyl substitution pattern, which differentiates it from the 2-methoxyphenyl positional isomer (CAS 488746-15-2) catalogued in ChEBI and the GLASS GPCR-ligand database.

Molecular Formula C20H20N2O4
Molecular Weight 352.39
CAS No. 384362-83-8
Cat. No. B2927083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide
CAS384362-83-8
Molecular FormulaC20H20N2O4
Molecular Weight352.39
Structural Identifiers
SMILESCC1=CC(=O)C2=C(N1CC(=O)NC3=CC(=CC=C3)OC)C(=CC=C2)OC
InChIInChI=1S/C20H20N2O4/c1-13-10-17(23)16-8-5-9-18(26-3)20(16)22(13)12-19(24)21-14-6-4-7-15(11-14)25-2/h4-11H,12H2,1-3H3,(H,21,24)
InChIKeyFZYKMJNVTPNEOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 2-(8-Methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide (CAS 384362-83-8) – A Quinoline Acetamide MMP13 Modulator for Osteoarthritis Research


2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide (CAS 384362-83-8, synonym 3-B2) is a synthetic small-molecule quinoline acetamide (MW 352.39, formula C₂₀H₂₀N₂O₄) identified through a 400-compound phenotypic screen as a matrix metalloproteinase-13 (MMP13) expression attenuator with concomitant suppression of ADAMTS4, ADAMTS9, MMP3, and COX-2 in chondrosarcoma cells [1]. Originating from the RIKEN NPDepo Pilot library, the compound is distinguished by its 3-methoxyphenyl substitution pattern, which differentiates it from the 2-methoxyphenyl positional isomer (CAS 488746-15-2) catalogued in ChEBI and the GLASS GPCR-ligand database . The compound has been experimentally characterized only in the Inagaki et al. 2022 in vitro study, meaning its differentiation profile is anchored to that single primary data source.

Why Generic Quinoline Acetamide Substitution Fails: Procurement Rationale for CAS 384362-83-8


Within the quinoline-4-one acetamide chemotype, minor positional isomerism produces functionally divergent molecular recognition profiles. The 3-methoxyphenyl regioisomer (CAS 384362-83-8) was selected from 345 screened compounds as the single most promising candidate based on a multi-parameter matrix comprising MMP13, MMP3, ADAMTS4, ADAMTS9, and COX-2 suppression [1]. The 2-methoxyphenyl isomer (CAS 488746-15-2) is annotated in the GLASS database for GPCR interactions (GLP1R) but lacks any published MMP/ADAMTS profiling . Substituting the 3-OCH₃ for 2-OCH₃ or other aryl variants without empirical validation thus carries the risk of forfeiting the specific polypharmacology signature—simultaneous MMP/ADAMTS/COX-2 attenuation with MAPK pathway inhibition—that was the explicit basis for advancing this compound over its in-class screening competitors. Procurement decisions for osteoarthritis-focused MMP13 modulator research must therefore be guided by regioisomer identity, not merely core scaffold similarity.

Quantitative Differentiation Evidence: CAS 384362-83-8 vs. In-Class Screening Competitors and Clinical Comparator Betamethasone


Multi-Target Selectivity Profile: 3-B2 vs. Co-Hit Compounds 1-H10 and 5-H11 in MMP/ADAMTS/COX-2 Panel

In a tiered screening cascade, 3-B2 (the target compound) was the only hit among the final three candidates that simultaneously suppressed MMP13, MMP3, ADAMTS9, ADAMTS4, and COX-2. Compound 1-H10 failed to suppress COX-2 mRNA expression, while compound 5-H11 showed a smaller inhibitory effect on MMP3 relative to 3-B2 and 1-H10 [1]. All compounds were tested at 10 µg/mL under identical conditions in IL-1β-stimulated OUMS-27 chondrosarcoma cells.

MMP13 COX-2 ADAMTS9 Osteoarthritis Chondrocyte

Mechanistic Pathway Differentiation: MAPK Signaling Suppression by 3-B2 vs. Betamethasone

3-B2 significantly reduced phosphorylation of Erk1/2, p38, and JNK in IL-1β-stimulated OUMS-27 cells. In contrast, betamethasone—a corticosteroid used clinically for OA and employed as a negative control in this study—did not inhibit phosphorylation of any of these three MAPK kinases [1]. This pinpoints a mechanistically distinct mode of action: 3-B2 suppresses MMP/ADAMTS expression via MAPK pathway blockade, whereas betamethasone operates through a MAPK-independent mechanism (likely glucocorticoid receptor-mediated transrepression).

MAPK ERK p38 JNK Signaling pathway

Additive Combination Effect with Low-Dose Betamethasone: 3-B2 Dose-Response Evidence

3-B2 demonstrated a dose-dependent additive effect on attenuating both MMP13 and ADAMTS9 mRNA expression when co-administered with a fixed low dose of betamethasone (5 ng/mL). This corticosteroid-sparing combination profile was explicitly cited by the authors as a rationale for reducing betamethasone dosage in OA management [1]. The additive effect was concentration-dependent across the 1–10 µg/mL range of 3-B2.

Combination therapy Betamethasone MMP13 ADAMTS9 Corticosteroid-sparing

Cytotoxicity Selectivity Window: 3-B2 Concentration-Response vs. In-Class Expectations

3-B2 pretreatment at 1–10 µg/mL (approximately 2.8–28 µM) showed no significant cytotoxicity after 6 h of IL-1β stimulation, with moderate cytotoxicity observed only at the highest concentration (10 µg/mL) after extended 24 h IL-1β exposure [1]. This establishes a usable concentration window of 1–5 µg/mL for efficacy studies without confounding cytotoxicity.

Cytotoxicity Safety window MTS assay OUMS-27 Chondrosarcoma

Regioisomer Differentiation: 3-Methoxyphenyl (CAS 384362-83-8) vs. 2-Methoxyphenyl Positional Isomer (CAS 488746-15-2)

The target compound carries a 3-methoxyphenyl acetamide substituent. The 2-methoxyphenyl positional isomer (CAS 488746-15-2, PubChem CID 1418293, ChEBI:109241) is a distinct chemical entity with identical molecular formula (C₂₀H₂₀N₂O₄) and MW (352.39) but different InChI Key (ABMYNZIMQPLIFB vs. FZYKMJNVTPNEOC) and SMILES string . Critically, no published MMP13, ADAMTS, or COX-2 activity data exist for the 2-methoxy isomer. Its only annotated biological associations are GPCR interactions (GLP1R, PTH1R) in the GLASS text-mining database .

Positional isomer Regioisomer Structure-activity relationship Chemical procurement

Screening Enrichment: 3-B2 Selected from 345 Compounds as the Single Best Candidate Across Five Orthogonal mRNA Targets

The RIKEN NPDepo Pilot library (400 compounds) was screened in three sequential tiers: (1) cytotoxicity filter (≥80% viability at 10 µg/mL, yielding 345 compounds); (2) MMP13 mRNA suppression (11 hits); (3) ADAMTS4/ADAMTS9 suppression (6 hits after excluding berberine chloride for pleiotropic effects). From the final three (1-H10, 3-B2, 5-H11), only 3-B2 met all five target criteria—MMP13, MMP3, ADAMTS9, ADAMTS4, and COX-2 suppression—without any disqualifying gap [1].

Phenotypic screening Hit triage Compound library MMP13 Drug discovery

Evidence-Backed Application Scenarios for CAS 384362-83-8 in Osteoarthritis and MMP Biology Research


Early-Stage Osteoarthritis In Vitro Model: MMP13/ADAMTS Pathway Inhibition Studies in Chondrocyte and Chondrosarcoma Lines

The compound is directly applicable for attenuating IL-1β-induced MMP13, MMP3, ADAMTS4, and ADAMTS9 mRNA and protein expression in OUMS-27 chondrosarcoma cells at 1–10 µg/mL, with a recommended non-cytotoxic working range of 1–5 µg/mL for 6 h stimulation protocols [1]. This scenario leverages the compound's demonstrated polypharmacology across four cartilage-degrading enzymes plus COX-2, making it suitable as a positive control or tool compound in OA-relevant ECM degradation assays.

MAPK Pathway Mechanism-of-Action Dissection: ERK/p38/JNK Signaling Studies in Chondrocyte Inflammation

3-B2 uniquely suppresses phosphorylation of Erk1/2, p38, and JNK in IL-1β-stimulated OUMS-27 cells, a property not shared by the clinical comparator betamethasone [1]. This scenario supports its use as a pathway-selective probe to dissect MAPK-dependent vs. MAPK-independent mechanisms of MMP13 regulation, particularly in studies comparing corticosteroid-mediated and small-molecule-mediated chondroprotection.

Corticosteroid-Sparing Combination Therapy Research: 3-B2 + Low-Dose Betamethasone Additivity Studies

The published additivity between 3-B2 (1–10 µg/mL) and low-dose betamethasone (5 ng/mL) on MMP13 and ADAMTS9 suppression provides a data-grounded starting point for in vitro combination protocols aimed at reducing corticosteroid exposure [1]. This scenario is directly relevant to translational OA research programs exploring adjunctive small-molecule therapies that may lower the required betamethasone dose and mitigate corticosteroid-related adverse effects.

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies: 3-OCH₃ vs. 2-OCH₃ Quinoline Acetamide Series

The documented functional divergence between the 3-methoxyphenyl (CAS 384362-83-8) and 2-methoxyphenyl (CAS 488746-15-2) positional isomers supports systematic SAR investigations. Procurement of both isomers enables head-to-head comparison of MMP13/ADAMTS activity, MAPK pathway engagement, and GPCR off-target liability (GLP1R, PTH1R annotations for the 2-OCH₃ isomer ), which is essential for medicinal chemistry optimization of this chemotype [1].

Quote Request

Request a Quote for 2-(8-methoxy-2-methyl-4-oxoquinolin-1(4H)-yl)-N-(3-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.